molecular formula C21H17N3O2 B2502224 N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide CAS No. 1105245-35-9

N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide

Cat. No.: B2502224
CAS No.: 1105245-35-9
M. Wt: 343.386
InChI Key: BZCVUDDXUSLEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide typically involves the condensation of 5-amino-3-methylisoxazole with symmetrical vinamidinium salts. This reaction is carried out in methanol at 80°C for 24 hours in the presence of sodium methoxide . The reaction yields the desired product with high efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the one-pot synthesis approach mentioned above is likely scalable for industrial applications. The use of vinamidinium salts and methanol as solvents provides a straightforward and efficient route for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is crucial for its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide stands out due to its unique combination of the isoxazole and pyridine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-14-12-13-17-19(24-26-21(17)22-14)23-20(25)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,18H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCVUDDXUSLEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=NO2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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